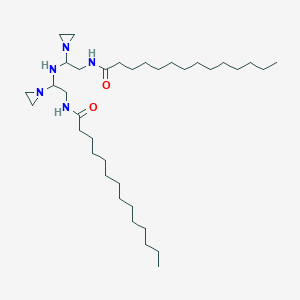

N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N'-(イミノビス(エチレンイミノエチレン))ビスミリストアミド: は、分子式C36H75N5O2 の合成化合物です。これは、複数のエチレンとアミド基を含む複雑な構造が特徴です。 この化合物は、そのユニークな化学的特性により、さまざまな産業および科学的な用途で使用されています .

準備方法

合成経路と反応条件

N,N'-(イミノビス(エチレンイミノエチレン))ビスミリストアミドの合成は、通常、制御された条件下でエチレンジアミンとミリスチン酸を反応させることから始まります。このプロセスにはいくつかの段階が含まれます。

初期反応: エチレンジアミンはミリスチン酸と反応して中間体を形成します。

中間体の形成: 中間体は、さらなるエチレンジアミンとミリスチン酸と反応して最終生成物を形成します。

工業的生産方法

工業的な環境では、N,N'-(イミノビス(エチレンイミノエチレン))ビスミリストアミドの生産は、大型反応器と自動システムを用いてスケールアップされます。反応条件は、一貫性と品質を維持するために慎重に監視されます。 高度な精製方法の使用により、最終生成物は業界基準を満たすことが保証されます .

化学反応解析

反応の種類

N,N'-(イミノビス(エチレンイミノエチレン))ビスミリストアミドは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、強い酸化剤を用いて酸化することができ、酸化誘導体を形成します。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が用いられます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化により酸化アミドが得られる一方、還元により還元アミド誘導体が得られます .

科学研究における用途

N,N'-(イミノビス(エチレンイミノエチレン))ビスミリストアミドは、科学研究において幅広い用途を持っています。

化学: これは、有機合成における試薬として、そしてより複雑な分子のビルディングブロックとして使用されます。

生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物学的活性を研究されています。

医学: 特に薬物送達システムにおいて、その潜在的な治療的用途を探求する研究が進められています。

化学反応の分析

Types of Reactions

N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amides, while reduction can produce reduced amide derivatives .

科学的研究の応用

N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

作用機序

N,N'-(イミノビス(エチレンイミノエチレン))ビスミリストアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、タンパク質や酵素に結合し、その活性と機能を変化させることができます。 この相互作用は、微生物の増殖の阻害や細胞経路の調節など、さまざまな生物学的効果をもたらす可能性があります .

類似化合物の比較

類似化合物

N,N'-ビス(2-アミノエチル)エチレンジアミン: 構造は似ていますが、ミリストアミド基がありません。

N,N'-ビス(2-ヒドロキシエチル)エチレンジアミン: アミド基の代わりにヒドロキシル基が含まれています。

N,N'-ビス(2-メチルアミノエチル)エチレンジアミン: エチレン基の代わりにメチルアミノ基を特徴とする.

独自性

N,N'-(イミノビス(エチレンイミノエチレン))ビスミリストアミドは、エチレンとミリストアミド基の特定の組み合わせにより、独特の化学的および生物学的特性を持つため、独特です。 この独自性により、研究および産業における特殊用途に適しています .

類似化合物との比較

Similar Compounds

N,N’-Bis(2-aminoethyl)ethylenediamine: Similar in structure but lacks the myristamide groups.

N,N’-Bis(2-hydroxyethyl)ethylenediamine: Contains hydroxyl groups instead of amide groups.

N,N’-Bis(2-methylaminoethyl)ethylenediamine: Features methylamino groups instead of ethylene groups.

Uniqueness

N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide is unique due to its specific combination of ethylene and myristamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

特性

CAS番号 |

94023-35-5 |

|---|---|

分子式 |

C36H71N5O2 |

分子量 |

606.0 g/mol |

IUPAC名 |

N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-(tetradecanoylamino)ethyl]amino]ethyl]tetradecanamide |

InChI |

InChI=1S/C36H71N5O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-35(42)37-31-33(40-27-28-40)39-34(41-29-30-41)32-38-36(43)26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,39H,3-32H2,1-2H3,(H,37,42)(H,38,43) |

InChIキー |

DJAOCVYKCTXFCQ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCCCCCCC)N1CC1)N2CC2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)

![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3,3-dimethylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12662850.png)